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Compound of Interest

Compound Name:
3-(Dimethoxymethyl)hept-2-en-4-

yne

Cat. No.: B8514072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of novel

enyne acetal compounds. These molecules, characterized by a conjugated system of a double

bond (ene) and a triple bond (yne) adjacent to an acetal functional group, are of increasing

interest in organic synthesis and medicinal chemistry due to their versatile reactivity. Accurate

structural elucidation through spectroscopic methods is paramount for their application in drug

discovery and development. This document outlines the key spectroscopic techniques,

presents quantitative data for representative compounds, details experimental protocols, and

illustrates a typical synthetic workflow.

Core Spectroscopic Techniques
The structural characterization of enyne acetal compounds relies on a combination of

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and

complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful

tools for elucidating the carbon-hydrogen framework of enyne acetals. ¹H NMR provides

information about the chemical environment, connectivity, and stereochemistry of protons,

while ¹³C NMR reveals the number and types of carbon atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. Characteristic vibrational frequencies of the alkyne (C≡C), alkene (C=C),

and acetal (C-O) bonds provide definitive evidence for the presence of these moieties.

Mass Spectrometry (MS): MS provides information about the molecular weight and

elemental composition of the compound. High-resolution mass spectrometry (HRMS) is

particularly crucial for determining the precise molecular formula.

Spectroscopic Data of Representative Enyne Acetal
Compounds
The following tables summarize the key spectroscopic data for a series of novel 2-acetal-1,3-

enyne compounds synthesized via a Sonogashira coupling reaction.[1][2]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for Selected Enyne Acetals
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Compound R δ (ppm), Multiplicity, J (Hz)

3a C₆H₅

7.46-7.44 (m, 2H), 7.35-7.31

(m, 3H), 6.09 (d, J = 1.1 Hz,

1H), 5.70 (d, J = 1.1 Hz, 1H),

5.37 (s, 1H), 3.73-3.66 (m,

2H), 3.61-3.55 (m, 2H)

3b 4-MeOC₆H₄

7.40 (d, J = 8.8 Hz, 2H), 6.88

(d, J = 8.8 Hz, 2H), 6.02 (d, J =

1.1 Hz, 1H), 5.63 (d, J = 1.1

Hz, 1H), 5.34 (s, 1H), 3.82 (s,

3H), 3.72-3.65 (m, 2H), 3.61-

3.54 (m, 2H)

3c 4-FC₆H₄

7.45-7.41 (m, 2H), 7.05 (t, J =

8.7 Hz, 2H), 6.08 (d, J = 1.1

Hz, 1H), 5.68 (d, J = 1.1 Hz,

1H), 5.36 (s, 1H), 3.73-3.66

(m, 2H), 3.62-3.55 (m, 2H)

3d n-Bu

5.86 (d, J = 1.2 Hz, 1H), 5.46

(d, J = 1.2 Hz, 1H), 5.25 (s,

1H), 3.69-3.63 (m, 2H), 3.58-

3.52 (m, 2H), 2.30 (t, J = 7.1

Hz, 2H), 1.57-1.49 (m, 2H),

1.45-1.36 (m, 2H), 0.92 (t, J =

7.3 Hz, 3H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for Selected Enyne Acetals
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Compound R δ (ppm)

3a C₆H₅
131.7, 129.0, 128.4, 122.4,

121.7, 101.4, 94.7, 86.8, 65.4

3b 4-MeOC₆H₄

159.9, 133.2, 121.1, 114.5,

114.1, 101.5, 94.8, 85.6, 65.4,

55.3

3c 4-FC₆H₄

162.8 (d, JCF = 250.0 Hz),

133.7 (d, JCF = 8.4 Hz), 121.7,

118.5 (d, JCF = 3.6 Hz), 115.8

(d, JCF = 22.0 Hz), 101.4,

93.6, 86.6, 65.4

3d n-Bu
123.6, 101.6, 97.8, 77.9, 65.3,

30.7, 22.0, 19.3, 13.6

Table 3: IR and HRMS Data for Selected Enyne Acetals

Compound R IR (cm⁻¹)
HRMS (ESI) m/z
[M+Na]⁺

3a C₆H₅
2924, 2854, 2218,

1605, 1490
225.0886

3b 4-MeOC₆H₄
2925, 2854, 2212,

1607, 1510
255.1000

3c 4-FC₆H₄
2926, 2855, 2216,

1601, 1506
243.0792

3d n-Bu
2957, 2932, 2873,

2228
203.1356

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are crucial for

reproducibility and further research.
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General Procedure for the Synthesis of 2-Acetal-1,3-
Enynes via Sonogashira Coupling[1][2]
To a solution of the corresponding bromovinyl acetal (1.0 equiv) in anhydrous and degassed

solvent (e.g., THF or DMF) are added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst

such as Pd(PPh₃)₄ (0.02-0.05 equiv), a copper(I) co-catalyst like CuI (0.04-0.1 equiv), and a

base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv). The reaction

mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature or elevated

temperatures (40-80 °C) until completion, as monitored by Thin Layer Chromatography (TLC)

or Gas Chromatography (GC). Upon completion, the reaction is quenched with a saturated

aqueous solution of NH₄Cl and the product is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄,

filtered, and concentrated under reduced pressure. The crude product is then purified by flash

column chromatography on silica gel.

Spectroscopic Characterization Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.[3] Samples are dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).[3] Chemical shifts (δ)

are reported in parts per million (ppm). For ¹H NMR, data are reported as follows: chemical

shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling

constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

[4]

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be

analyzed as a thin film on NaCl plates or using an Attenuated Total Reflectance (ATR)

accessory. Wavenumbers are reported in cm⁻¹.

High-Resolution Mass Spectrometry (HRMS): HRMS data are acquired using an Electrospray

Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.[1] Samples are

typically dissolved in methanol or acetonitrile.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the synthesis of 2-acetal-1,3-enynes

via the Sonogashira coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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